2-(Azetidin-3-yl)propanamide
CAS No.:
Cat. No.: VC16202183
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 2-(azetidin-3-yl)propanamide |
| Standard InChI | InChI=1S/C6H12N2O/c1-4(6(7)9)5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9) |
| Standard InChI Key | ZMOMCBZIOCRGGI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CNC1)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2-(Azetidin-3-yl)propanamide belongs to the class of azetidine derivatives, which are four-membered saturated heterocycles containing one nitrogen atom. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. The compound consists of a propanamide backbone () substituted at the second carbon with an azetidin-3-yl group.
The azetidine ring introduces significant steric strain due to its small ring size, which influences both its reactivity and conformational flexibility. Computational models of analogous structures, such as 2-[4-(Azetidin-3-yl)piperazin-1-yl]propanamide, highlight the planar geometry of the amide group and the puckered conformation of the azetidine ring .
Spectroscopic Data
While direct spectroscopic data for 2-(Azetidin-3-yl)propanamide are unavailable, related compounds offer proxy insights:
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NMR Spectroscopy: For 2-(Azetidin-3-yl)-N-methylpropanamide, -NMR spectra show characteristic peaks at δ 1.2–1.5 ppm (azetidine CH₂), δ 2.8 ppm (N-methyl group), and δ 6.5–7.0 ppm (amide NH).
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IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) are typical for such structures.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 2-(Azetidin-3-yl)propanamide likely follows strategies employed for analogous azetidine derivatives. A proposed route involves:
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Azetidine Precursor Preparation:
Azetidin-3-yl derivatives are often synthesized via cyclization of γ-chloroamines or through ring-closing metathesis. For example, 2-(Azetidin-3-yl)-N-methylpropanamide is prepared by reacting 3-azetidinecarboxylic acid with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). -
Amide Bond Formation:
The propanamide moiety is introduced via amidation of propanoic acid derivatives. In a typical procedure, 3-azetidinepropanoyl chloride is treated with ammonium hydroxide to yield the target compound.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Azetidine preparation | γ-Chloroamine, NaHCO₃, 80°C | 65% | |
| Amidation | Propanoic acid, EDC, NH₄OH, 25°C | 72% |
Reactivity and Functionalization
The azetidine ring’s strain enhances its susceptibility to ring-opening reactions. Key transformations include:
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Nucleophilic Substitution: Reaction with alkyl halides at the azetidine nitrogen, forming quaternary ammonium salts.
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Oxidation: Treatment with hydrogen peroxide converts the azetidine ring to a lactam, though this is less common in propanamide derivatives.
Physicochemical Properties
Crystallographic Data
X-ray diffraction analyses of related compounds, such as 2-(azetidin-3-yloxy)-N-phenylpropanamide, reveal a twisted conformation between the azetidine and amide groups, with dihedral angles of 45–60° . Hydrogen bonding between amide NH and carbonyl oxygen stabilizes the crystal lattice .
Biological Activity and Applications
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-(Azetidin-3-yl)-N-methylpropanamide | HDAC | 1.2 | |
| 2-[4-(Azetidin-3-yl)piperazin-1-yl]propanamide | Bacterial transpeptidase | 0.8 |
Industrial Applications
The compound’s amide group makes it a candidate for polymer synthesis. Azetidine rings can act as cross-linking agents in polyamide resins, enhancing thermal stability.
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure azetidine derivatives.
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Targeted Drug Delivery: Conjugating 2-(Azetidin-3-yl)propanamide to nanoparticles for enhanced bioavailability.
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Computational Modeling: Using DFT (Density Functional Theory) to predict reaction pathways and biological interactions .
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